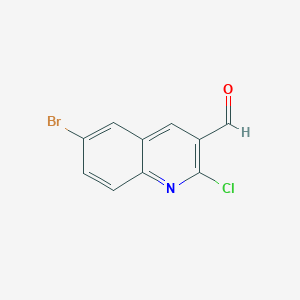

6-Bromo-2-chloroquinoline-3-carbaldehyde

概要

説明

6-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and agrochemicals

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 6-Bromo-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used in substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used for oxidation reactions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether are used for reduction reactions.

Major Products Formed:

Substitution Reactions: Substituted quinoline derivatives with various functional groups.

Oxidation Reactions: Quinoline-3-carboxylic acids.

Reduction Reactions: Quinoline-3-methanol derivatives.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

6-Bromo-2-chloroquinoline-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity, making it valuable in drug design, particularly for targeting infectious diseases and cancer therapies .

Case Studies:

- Anticancer Agents: Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. For example, certain synthesized quinoline derivatives have shown efficacy against various cancer cell lines, indicating a promising avenue for further drug development .

- Antiviral Properties: Compounds derived from this compound have been evaluated for their antiviral properties, particularly against HIV and other viral infections, showcasing their potential as therapeutic agents .

Antimicrobial Agents

Development of New Antibiotics:

The compound is instrumental in developing new antimicrobial agents. Researchers are investigating its effectiveness against resistant bacterial strains, which is critical in the context of rising antibiotic resistance globally .

Research Findings:

- Efficacy Against Resistant Strains: Studies have indicated that derivatives of this compound possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings highlight its potential role in combating antibiotic-resistant infections .

- Antifungal Activity: Additionally, certain analogs have demonstrated antifungal properties, further expanding their applicability in treating various infections .

Fluorescent Probes

Biological Imaging Applications:

this compound can be utilized to develop fluorescent probes for biological imaging. Its ability to fluoresce under specific conditions aids researchers in visualizing cellular processes, which is essential for understanding complex biological mechanisms .

Case Study:

- Cellular Visualization Techniques: The compound has been employed in studies involving live-cell imaging, where its fluorescent properties allow for real-time monitoring of cellular activities and interactions, providing insights into cellular dynamics and disease mechanisms .

Material Science

Formulation of Advanced Materials:

In material science, this compound is used to formulate advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance. Its unique chemical structure contributes to the development of materials with tailored functionalities .

Applications in Coatings:

- Durable Coatings: Research has shown that incorporating this compound into polymer matrices can significantly improve the mechanical and thermal properties of coatings, making them suitable for various industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting cancer and infectious diseases | Potent anticancer and antiviral activities demonstrated |

| Antimicrobial Agents | Development of new antibiotics | Effective against resistant strains like E. coli and S. aureus |

| Fluorescent Probes | Biological imaging to visualize cellular processes | Real-time monitoring capabilities established |

| Material Science | Formulation of advanced materials | Enhanced mechanical and thermal properties in coatings |

作用機序

The mechanism of action of 6-Bromo-2-chloroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms enhances its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

類似化合物との比較

2-Chloroquinoline-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological properties.

6-Bromoquinoline-3-carbaldehyde: Lacks the chlorine atom, affecting its chemical behavior and applications.

2,6-Dichloroquinoline-3-carbaldehyde: Contains two chlorine atoms, leading to distinct reactivity patterns.

Uniqueness: 6-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications in various chemical and biological processes. The combination of these halogens in the quinoline ring provides a versatile platform for the synthesis of diverse derivatives with potential therapeutic and industrial applications.

生物活性

6-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceutical agents targeting various diseases, including antimicrobial and anticancer therapies.

The molecular formula of this compound is , with a molecular weight of approximately 270.51 g/mol. The presence of both bromine and chlorine atoms in its structure enhances its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to bacterial resistance, positioning it as a candidate for new antibiotic therapies.

- Receptor Modulation : It may affect receptor pathways that are crucial in cancer progression, suggesting potential anticancer properties .

1. Antimicrobial Activity

Research indicates that derivatives of chlorinated quinolines, including this compound, exhibit significant antimicrobial properties against various pathogens:

2. Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound and its derivatives:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 41.3 | Human embryonic kidney cells |

| Other derivatives | Varies | Mouse fibroblast (3T3) cells |

Notably, some derivatives exhibited significant cytotoxicity without affecting normal cell lines at similar concentrations, indicating selective toxicity towards cancer cells .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results highlighted that this compound effectively inhibited the growth of Mycobacterium tuberculosis with an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Study on Anticancer Activity

In another study focusing on the anticancer properties of quinoline derivatives, researchers synthesized several analogs of this compound. The findings indicated that certain modifications to the structure enhanced cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. Basic: What are the established synthetic routes for 6-bromo-2-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and formylation of quinoline precursors. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is common for introducing the aldehyde group at the 3-position . Key variables include:

- Temperature : Controlled heating (~80–100°C) minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Halogenation Order : Bromination at the 6-position prior to chlorination reduces steric hindrance.

Yields (>70%) and purity (>95%) are optimized via slow reagent addition and post-synthesis purification (e.g., column chromatography).

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.2 ppm, while quinoline protons show distinct splitting patterns (δ 7.5–9.0 ppm). Bromine and chlorine substituents deshield adjacent carbons .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group.

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dihedral angles between quinoline and aldehyde groups) .

Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

Contradictions often arise in cross-coupling reactions (e.g., Suzuki-Miyaura). Strategies include:

Revisiting DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311+G**) to account for halogen electronegativity and steric effects.

Experimental Validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR).

Solvent Effects : Simulate solvent interactions (e.g., PCM models) to explain deviations in regioselectivity .

Q. Advanced: What strategies optimize crystallization conditions for X-ray diffraction studies of quinoline derivatives like this compound?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., CHCl₃:hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling (0.5°C/hr) promotes single-crystal growth.

- SHELX Refinement : Employ SHELXL for high-resolution data to model disorder in halogen substituents .

Example crystallization protocol:

| Solvent Ratio | Temperature | Crystal Size |

|---|---|---|

| 3:1 CHCl₃:EtOH | 4°C | 0.2–0.5 mm |

Q. Advanced: How does the electronic interplay between bromo and chloro substituents affect the aldehyde group's reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (σₚ = +0.26) and chlorine (σₚ = +0.23) increase the aldehyde's electrophilicity, enhancing nucleophilic attack.

- Steric Hindrance : The 2-chloro group reduces accessibility to the 3-aldehyde in Pd-catalyzed reactions. Mitigate via ligand design (e.g., bulky phosphines like SPhos).

- Competitive Pathways : Bromine participates in oxidative addition faster than chlorine, requiring controlled Pd(0)/Pd(II) ratios .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Waste Disposal : Halogenated waste containers for spent reaction mixtures.

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

特性

IUPAC Name |

6-bromo-2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCMZVZWKXJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465890 | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-35-1 | |

| Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。